

Application Note: Quantitative Analysis of Dihydrocitrinone using UHPLC-Q-Orbitrap HRMS

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Compound of Interest

Compound Name: Dihydrocitrinone

Cat. No.: B1217665

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Introduction

Dihydrocitrinone (DH-CIT), a major metabolite of the mycotoxin Citrinin (CIT), is a critical biomarker for assessing human exposure to CIT.[1][2][3] Monitoring DH-CIT levels in biological matrices is essential for toxicological risk assessment. This application note details a robust and sensitive method for the quantification of **Dihydrocitrinone** using Ultra-High-Performance Liquid Chromatography coupled to a Q-Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Orbitrap HRMS). The method is suitable for the analysis of complex matrices such as urine.

Principle

This method utilizes the high separation efficiency of UHPLC and the high resolution and mass accuracy of the Q-Orbitrap mass spectrometer to achieve selective and sensitive quantification of **Dihydrocitrinone**. [4][5][6] Samples are first subjected to a liquid-liquid extraction and solid-phase extraction (SPE) for cleanup and concentration. The analyte is then separated from other matrix components on a C18 reversed-phase UHPLC column using a gradient elution. Detection and quantification are performed using the Q-Orbitrap mass spectrometer in heated electrospray ionization (HESI) positive mode, monitoring the accurate mass of the protonated molecule and its characteristic fragment ions.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol is adapted from a validated method for the analysis of citrinin and its metabolite in human urine.^[1]

Materials:

- Human urine samples
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- Sodium chloride (NaCl)
- C18 solid-phase extraction (SPE) cartridges
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- 0.2 µm syringe filters

Procedure:

- Centrifuge 1.5 mL of urine sample at 3926 x g for 3 minutes.
- Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.
- Add 1 mL of acetonitrile, and vortex for 30 seconds for protein precipitation.
- Add 0.3 g of sodium chloride and 30 mg of C18 sorbent.

- Vortex for 30 seconds and then centrifuge at 3926 x g for 3 minutes at 4°C.
- Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitute the residue in 0.5 mL of MeOH/H₂O (70:30, v/v) with 0.1% formic acid.
- Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

UHPLC-Q-Orbitrap HRMS Analysis

The following conditions are based on established methods for mycotoxin analysis.^{[7][8][9][10]}

UHPLC System:

- Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Program:

Time (min)	% B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

Q-Orbitrap HRMS System:

- Ionization Mode: Heated Electrospray Ionization (HESI), Positive
- Spray Voltage: 3.5 kV
- Capillary Temperature: 320°C
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Probe Heater Temperature: 350°C
- S-Lens RF Level: 50
- Scan Mode: Full MS / dd-MS2 (data-dependent MS2)
- Full MS Resolution: 70,000
- dd-MS2 Resolution: 17,500
- Collision Energy (HCD): Stepped 15, 30, 45 eV

Data Presentation

Method Performance Parameters

The following table summarizes the typical method performance parameters for the analysis of **Dihydrocitrinone** based on a validated UHPLC-Q-Orbitrap HRMS method in human urine.^[1]

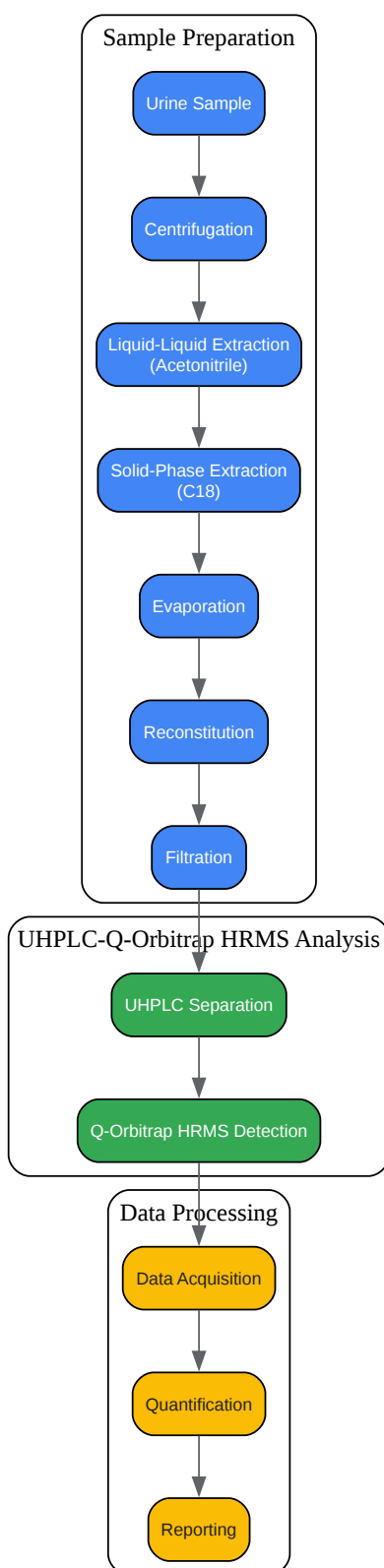
Parameter	Dihydrocitrinone (DH-CIT)
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.017 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL
Intra-day Precision (RSDr)	< 15%
Inter-day Precision (RSDR)	< 20%
Recovery	85-110%

Mass Spectrometric Data

Compound	Chemical Formula	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Dihydrocitrinone	C ₁₃ H ₁₆ O ₅	253.1019	235.0914, 217.0808, 193.0808

Visualizations

Experimental Workflow

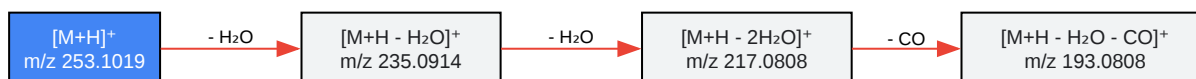


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Caption: Experimental workflow for **Dihydrocitrinone** analysis.

Proposed Fragmentation Pathway of Dihydrocitrinone

The fragmentation of protonated **Dihydrocitrinone** ($[M+H]^+$) is proposed to proceed through characteristic losses of small neutral molecules.



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Caption: Proposed fragmentation of **Dihydrocitrinone**.

Conclusion

The described UHPLC-Q-Orbitrap HRMS method provides a highly sensitive and selective tool for the quantification of **Dihydrocitrinone** in complex biological matrices. The detailed protocol and performance data demonstrate the reliability of this approach for exposure assessment and toxicological studies. The high-resolution accurate mass capability of the Orbitrap analyzer ensures confident identification and accurate quantification of the analyte.

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